4-((3,5-dimethylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one
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Overview
Description
The compound “4-((3,5-dimethylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other bioactive compounds . The piperidine ring in this compound is substituted with two methyl groups at the 3 and 5 positions .
Scientific Research Applications
Crystal Structure and Synthesis
Research has explored the crystal structures of related chromene compounds, providing insights into their molecular configurations and potential for forming dimers or interacting with other molecules. For example, the study of 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one revealed its dimeric crystallization and intramolecular hydrogen bonding, which could inform the synthesis and application of related compounds in material science or catalysis (Manolov, Ströbele, & Meyer, 2008).
Biological Activities
Several studies have focused on the synthesis and evaluation of chromene derivatives for their antibacterial and anti-inflammatory activities. For instance, microwave-assisted synthesis has been used to create coumarin-pyrazole hybrids with significant antibacterial and anti-inflammatory effects, showcasing the potential of these compounds in developing new chemotherapeutics (Chavan & Hosamani, 2018). Another study synthesized 3-phosphonic derivatives of chromone, which demonstrated antibacterial properties and alkylating activities, suggesting applications in drug development and molecular biology (Budzisz, Nawrot, & Małecka, 2001).
Antioxidant and Antihyperglycemic Agents
Research into coumarin derivatives containing pyrazole and indenone rings has revealed potent antioxidant and antihyperglycemic activities, indicating these compounds' relevance in addressing oxidative stress and managing diabetes (Kenchappa et al., 2017).
Molecular Synthesis Techniques
Studies also highlight innovative synthesis techniques, such as the one-pot three-component reaction for creating 3,4-dihydropyrano[3,2-c]chromene derivatives, emphasizing the compounds' utility in organic synthesis and potential pharmaceutical applications (Wang, Ye, Zuo, & Luo, 2015).
Safety and Hazards
Properties
IUPAC Name |
4-[(3,5-dimethylpiperidin-1-yl)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-13-6-14(2)11-21(10-13)12-17-9-20(22)23-19-8-16-5-3-4-15(16)7-18(17)19/h7-9,13-14H,3-6,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPRFOGIFRLJDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=CC(=O)OC3=C2C=C4CCCC4=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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